![molecular formula C21H21ClN2OS B606617 (S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide CAS No. 1208552-99-1](/img/structure/B606617.png)
(S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide
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Description
CFMB is an agonist of the FFA2 receptor.
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-4) Inhibition
A study by Nitta et al. (2012) found that introducing a 4-phenylthiazol-2-yl group to 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides showed potent DPP-4 inhibitory activity. This is relevant as DPP-4 inhibitors are used in the treatment of type 2 diabetes (Nitta et al., 2012).
GPR43 Agonism and β-Cell Function
McNelis et al. (2015) identified that (S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide (PA) is a specific agonist of GPR43, a receptor modulated by bacterially produced short-chain fatty acids. The study found that PA increased intracellular inositol triphosphate and Ca2+ levels, potentiating insulin secretion in a GPR43-dependent manner (McNelis et al., 2015).
Synthesis of Heterocyclic Compounds
Bondock et al. (2013) described an efficient synthesis of new 2-heteroaryl-thiazoles, including 3-oxo-N-(4-phenylthiazol-2-yl)butanamide and 2-chloro-N-(4-phenylthiazol-2-yl)acetamide, which are structurally related to (S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide. Such compounds have potential applications in medicinal chemistry (Bondock et al., 2013).
Tyrosinase and Melanin Inhibition
Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, structurally related to the compound , to evaluate their inhibitory potential against Mushroom tyrosinase. Such compounds could be potential candidates for depigmentation drugs with minimal side effects (Raza et al., 2019).
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-21(2,3)18(15-9-11-16(22)12-10-15)19(25)24-20-23-13-17(26-20)14-7-5-4-6-8-14/h4-13,18H,1-3H3,(H,23,24,25)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPEFXSRDIMFP-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673152 |
Source
|
Record name | (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1208552-99-1 |
Source
|
Record name | (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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